![molecular formula C20H20N4O3S2 B2725945 N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-10-8](/img/no-structure.png)

N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

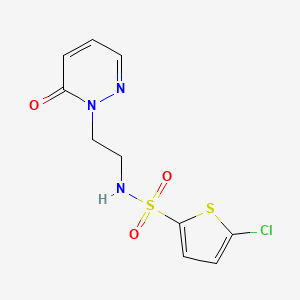

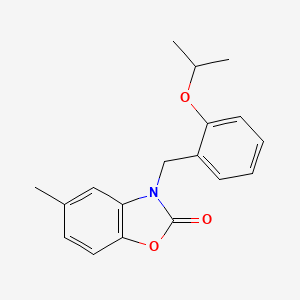

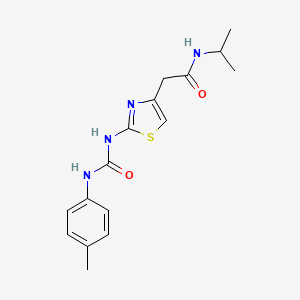

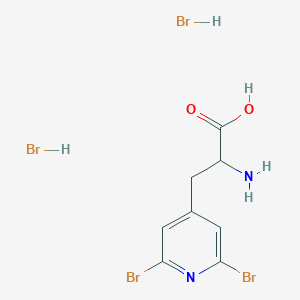

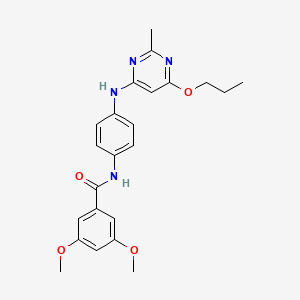

“N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide” is a chemical compound with the molecular formula C20H20N4O3S2 and a molecular weight of 428.53. It is a derivative of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound has been investigated in silico using 3D-QSAR models, including CoMFA and CoMSIA techniques . These models provide a statistically significant relationship between the three-dimensional structure of the molecules and their biological activity .Wissenschaftliche Forschungsanwendungen

Biomonitoring and Metabolism Studies

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Studies have developed methods for biomonitoring human exposure to HAAs like MeIQx by measuring their metabolites in human urine. These methodologies can be instrumental in assessing exposure levels to potentially carcinogenic compounds found in cooked meats and other food products, highlighting the importance of analytical techniques in environmental health and toxicology research (Stillwell et al., 1999).

Metabolism and Disposition of Acrylamide in Humans

Research on the metabolism and disposition of acrylamide, a compound used in industrial processes and also found in cooked foods, has provided insights into how it is metabolized in humans following oral administration. Such studies contribute to understanding the toxicological impact of substances humans are exposed to through diet and environment (Fennell et al., 2005).

Exposure and Risk Assessment

Exposure to Carcinogenic Heterocyclic Amines

Investigations into the exposure levels of carcinogenic HAs in various kinds of cooked foods and their detection in human urine samples aim to estimate human exposures to these compounds, contributing to dietary risk assessments and public health recommendations (Wakabayashi et al., 1993).

Metabolic Pathways and Genetic Factors

Influence of Genetic Variants on Metabolism of Dietary Compounds

Research exploring how genetic variations affect the metabolism of dietary heterocyclic amines, such as PhIP and MeIQx, highlights the intersection of genetics, diet, and cancer risk. These studies provide crucial insights into individual differences in susceptibility to dietary carcinogens (Koutros et al., 2009).

Novel Therapeutic Compounds

Development of Novel Therapeutic Agents

Although not directly matching the requested compound, research into the development of novel therapeutic agents, such as tandutinib, an inhibitor of type III receptor tyrosine kinases, represents the application of complex organic molecules in drug discovery and development. These studies underscore the role of scientific research in advancing medical treatments for diseases like acute myelogenous leukemia (DeAngelo et al., 2006).

Wirkmechanismus

- The primary target of this compound is MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a protease involved in various cellular processes, including immune responses and inflammation .

- NF-κB is a transcription factor that controls the expression of genes involved in immune responses, cell survival, and inflammation. Inhibition of MALT1 prevents NF-κB activation, leading to altered gene expression .

- The NF-κB pathway is central to immune responses. By inhibiting MALT1, this compound affects the activation, proliferation, and development of lymphocytes. Dysregulation of NF-κB contributes to diseases like diffuse large B cell lymphoma (DLBCL) .

Target of Action

Mode of Action

- inhibits MALT1 protease activity. By doing so, it disrupts downstream signaling pathways regulated by MALT1, particularly the NF-κB pathway.

Biochemical Pathways

Result of Action

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide' involves the condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia to form the final product.", "Starting Materials": [ "2-amino-4-cyclopentylthiazole", "2-amino-4-cyclopropylquinazoline-3,8-dione", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione in the presence of acetic acid and acetic anhydride to form the intermediate product.", "Step 2: Cyclization of the intermediate product with phosphorus pentoxide in refluxing toluene to form the thiazoloquinazoline intermediate.", "Step 3: Reaction of the thiazoloquinazoline intermediate with ethyl chloroformate and ammonia in the presence of triethylamine to form the final product, 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide'." ] } | |

CAS-Nummer |

688791-10-8 |

Molekularformel |

C20H20N4O3S2 |

Molekulargewicht |

428.53 |

IUPAC-Name |

3-N-cyclopentyl-8-N-cyclopropyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |

InChI |

InChI=1S/C20H20N4O3S2/c25-17(21-12-6-7-12)10-5-8-13-14(9-10)24-16(23-18(13)26)15(29-20(24)28)19(27)22-11-3-1-2-4-11/h5,8-9,11-12H,1-4,6-7H2,(H,21,25)(H,22,27)(H,23,26) |

SMILES |

C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NC5CC5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2725877.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)